molecular formula C15H14O4 B1626525 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone CAS No. 69114-99-4

1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone

Cat. No.: B1626525
CAS No.: 69114-99-4
M. Wt: 258.27 g/mol
InChI Key: ATPRISWXCSYAJU-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone is an organic compound characterized by the presence of a benzyloxy group attached to a dihydroxyphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where 4-hydroxybenzaldehyde reacts with benzyl bromide in the presence of a base like potassium carbonate.

    Oxidation: The resulting intermediate undergoes oxidation to form the desired ethanone structure. This step often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohol derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals, thereby reducing oxidative stress.

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone can be compared with other similar compounds, such as:

    4-Hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    Benzyl Bromide: Used to introduce the benzyloxy group.

    Quinones: Oxidized derivatives with distinct chemical properties.

Uniqueness: The presence of both benzyloxy and dihydroxyphenyl groups in this compound imparts unique chemical reactivity and potential biological activities, distinguishing it from other related compounds.

Properties

IUPAC Name

1-(2,3-dihydroxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-10(16)12-7-8-13(15(18)14(12)17)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPRISWXCSYAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511699
Record name 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69114-99-4
Record name 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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